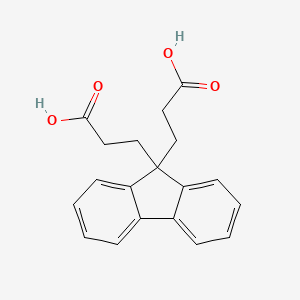

Fluorene-9,9-dipropionic acid

Description

Contextualizing Fluorene-Based Compounds in Organic Chemistry and Materials Science

Fluorene (B118485) and its derivatives represent an important class of compounds in organic chemistry and materials science. sioc-journal.cn Their fundamental structure consists of a biphenyl (B1667301) unit bridged by a methylene (B1212753) group, creating a rigid, planar, and large π-conjugated system. sioc-journal.cn This structural feature is the source of their distinct functions, properties, and potential applications. sioc-journal.cn

One of the most significant characteristics of fluorene-based compounds is their strong fluorescence, often in the blue region of the spectrum, which makes them highly attractive for use as emissive materials. researchgate.netbohrium.com Consequently, they have been extensively investigated and utilized in the development of organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). ontosight.aisioc-journal.cnrsc.org The charge transport properties, high photoluminescence efficiency, and good thermal stability of fluorene derivatives make them particularly suitable for these roles. mdpi.com

A key advantage of the fluorene system is that it is readily amenable to chemical modification. sioc-journal.cn Various functional groups can be conveniently introduced into the fluorene ring or at the C-9 position. sioc-journal.cnresearchgate.net This versatility allows for the fine-tuning of their electronic and physical properties, such as solubility, energy levels, and film-forming capabilities, to meet the specific demands of various applications. researchgate.netmdpi.com For instance, double substitution at the C-9 position is a common strategy to enhance the long-term stability of fluorene-based materials by protecting the particularly reactive 9-position from oxidation. mdpi.com

Significance of the Fluorene-9,9-dipropionic Acid Backbone as a Versatile Synthetic Synthon

In the context of chemical synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for building a more complex structure. wikipedia.org this compound (FDPA) is an exemplary versatile synthon, or building block, widely employed in polymer chemistry and materials science. musechem.comontosight.ai

The significance of FDPA lies in its bifunctional nature. The rigid fluorene core provides the essential photophysical properties, such as strong fluorescence, while the two propionic acid groups at the 9-position serve as reactive handles for further chemical transformations. ontosight.aimusechem.comcymitquimica.com These carboxylic acid groups can readily participate in reactions like esterification and amidation, allowing FDPA to be incorporated into larger molecular architectures. cymitquimica.com

This reactivity makes FDPA a valuable monomer for the synthesis of various polymers. ontosight.aiontosight.ai For example, it is used to create biodegradable polymers that have potential applications in biomedical fields like drug delivery and tissue engineering. ontosight.ai In materials science, FDPA is a building block for developing optoelectronic materials, including components for OLEDs. ontosight.aiontosight.ai Its structure is also used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential uses in gas storage and separation. ontosight.ai The ability to use FDPA to synthesize a variety of functionalized intermediates and polymers underscores its importance as a foundational component in advanced materials research. researchgate.netacs.org

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 4425-95-0 | ontosight.ai, musechem.com, cymitquimica.com |

| Molecular Formula | C₁₉H₁₈O₄ | ontosight.ai, cymitquimica.com, nih.gov |

| Molecular Weight | 310.34 g/mol | nih.gov |

| IUPAC Name | 3,3'-(9H-fluorene-9,9-diyl)dipropanoic acid | ontosight.ai, cymitquimica.com |

| Synonyms | 9,9-Di(2-carboxyethyl)fluorene, this compound, 9H-fluorene-9,9-dipropanoic acid | cymitquimica.com |

| Appearance | White to off-white solid | cymitquimica.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIAEALBBMNFIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196083 | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4425-95-0 | |

| Record name | 9H-Fluorene-9,9-dipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Fluorenedipropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluorene-9,9-dipropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Fluorene 9,9 Dipropionic Acid

Established Synthetic Pathways to Fluorene-9,9-dipropionic Acid

The synthesis of this compound can be achieved through several routes, primarily involving the functionalization of a fluorene (B118485) precursor.

The synthesis of this compound from fluorene (9H-fluorene) is a common approach that leverages the acidity of the C9 protons of the fluorene ring. wikipedia.org The protons on the methylene (B1212753) bridge (C9) of fluorene are weakly acidic, with a pKa of approximately 22.6 in DMSO, allowing for deprotonation to form the stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile and can react with suitable electrophiles at the 9-position. wikipedia.org

A plausible multi-step synthesis involves the double alkylation of fluorene with a protected propionic acid equivalent. The general strategy is as follows:

Deprotonation of Fluorene: Fluorene is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or potassium tert-butoxide, to generate the fluorenyl anion. nih.gov A two-phase system using aqueous sodium hydroxide (B78521) and a phase-transfer catalyst has also been employed for the alkylation of fluorene derivatives. aau.edu.et

Alkylation: The fluorenyl anion is then reacted with an electrophile containing a three-carbon chain that can be converted to a carboxylic acid. A common electrophile for this purpose is a halo-propionitrile, such as 3-bromopropionitrile. The reaction is a nucleophilic substitution where the fluorenyl anion displaces the halide. To achieve the di-substituted product, this process is repeated.

Hydrolysis of the Nitrile: The resulting fluorene-9,9-dipropionitrile is then subjected to acidic or basic hydrolysis to convert the nitrile groups (-CN) into carboxylic acid groups (-COOH), yielding this compound.

An alternative precursor to consider is fluorenone, which can be synthesized by the oxidation of fluorene. google.com While not a direct pathway to the di-propionic acid derivative, modifications of fluorenone are a common strategy in fluorene chemistry. researchgate.netresearchgate.net

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | Strong base (e.g., n-BuLi, t-BuOK) | Fluorenyl anion |

| 2 | Alkylation (x2) | Electrophile (e.g., 3-halopropionitrile) | Fluorene-9,9-dipropionitrile |

| 3 | Hydrolysis | Acid or base | This compound |

Another synthetic strategy involves the preparation of a diester derivative of this compound, followed by hydrolysis to yield the diacid. This approach can be advantageous for purification and handling of the intermediates.

A representative example of this strategy involves the synthesis of a dicarboxylic acid fluorene monomer through a Williamson ether synthesis followed by hydrolysis. nih.gov While the specific side chains in this example are different, the principle of ester hydrolysis to form a diacid is directly applicable.

The general steps for an esterification and hydrolysis route are:

Synthesis of the Diester: Fluorene can be reacted with an acrylate (B77674) derivative, such as methyl acrylate, under basic conditions. The Michael addition of the fluorenyl anion to two equivalents of the acrylate would lead to the formation of the corresponding dimethyl ester of this compound.

Hydrolysis of the Diester: The purified diester is then subjected to hydrolysis, typically using a strong base like potassium hydroxide in a mixture of solvents such as methanol (B129727) and tetrahydrofuran, followed by acidification. nih.gov This step cleaves the ester bonds, yielding the dicarboxylic acid.

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Michael Addition | Fluorene, strong base, acrylate ester | This compound diester |

| 2 | Hydrolysis | Base (e.g., KOH), then acid | This compound |

Targeted Chemical Modifications at the this compound Core

The this compound molecule offers two main sites for chemical modification: the aromatic fluorene ring and the propionic acid side chains. These modifications allow for the fine-tuning of the molecule's properties for specific applications.

The 2 and 7 positions of the fluorene ring are particularly susceptible to electrophilic aromatic substitution, making them common targets for modification. aau.edu.et

Halogenation: A widely used strategy is the bromination of the fluorene ring at the 2 and 7 positions. aau.edu.et This can be achieved using reagents such as N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) or bromine in a mixture of chloroform (B151607) and acetic acid. aau.edu.etyoutube.commasterorganicchemistry.com Iodination at these positions is also possible. The resulting 2,7-dihalofluorene derivatives are versatile intermediates for further functionalization.

Cross-Coupling Reactions: The 2,7-dihalo-fluorene-9,9-dipropionic acid derivatives can undergo various palladium-catalyzed cross-coupling reactions to introduce new substituents. researchgate.netresearchgate.netmdpi.com The Suzuki-Miyaura coupling reaction is frequently employed to introduce aryl or heteroaryl groups by reacting the dihalo-fluorene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. researchgate.netnih.govsemanticscholar.orgdntb.gov.ua This allows for the synthesis of a wide range of conjugated molecules with tailored electronic and optical properties.

Nitration: The fluorene ring can also be nitrated to introduce nitro groups, typically at the 2, 5, and 7 positions. researchgate.netorgsyn.orgrsc.org Nitration is usually carried out using a mixture of nitric acid and sulfuric acid. orgsyn.org The nitro groups can subsequently be reduced to amino groups, providing another avenue for functionalization.

| Reaction | Positions | Reagents | Product |

|---|---|---|---|

| Bromination | 2, 7 | NBS, DMF or Br₂, CHCl₃/AcOH | 2,7-Dibromofluorene derivative |

| Suzuki Coupling | 2, 7 | Arylboronic acid, Pd catalyst, base | 2,7-Diarylfluorene derivative |

| Nitration | 2, 5, 7 | HNO₃, H₂SO₄ | Dinitro- or Trinitrofluorene derivative |

The two propionic acid chains of this compound are readily derivatized using standard carboxylic acid chemistry. These transformations are crucial for incorporating the fluorene moiety into larger molecular architectures, such as polymers.

Polyesterification: The carboxylic acid groups can react with diols to form polyesters. nih.gov This polycondensation reaction typically requires a catalyst and elevated temperatures. The resulting polyesters incorporate the rigid fluorene unit into the polymer backbone, often imparting high thermal stability and specific optical properties to the material.

Polyamidation: Similarly, this compound can be converted to its diacyl chloride, which can then react with diamines to form polyamides. mdpi.comresearchgate.net Alternatively, direct polycondensation with diamines can be achieved using coupling agents. These polyamides, like their polyester (B1180765) counterparts, benefit from the properties of the fluorene core. For instance, polyimides synthesized from fluorene-containing diamines exhibit high thermal stability. ossila.com

Reduction: The carboxylic acid groups can be reduced to the corresponding diol, Fluorene-9,9-dipropanol. This can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting diol can then be used as a monomer in the synthesis of polymers like polyurethanes or polyesters.

| Reaction | Reactant | Functional Group Transformation | Resulting Polymer/Molecule Type |

|---|---|---|---|

| Polyesterification | Diol | Carboxylic acid to Ester | Polyester |

| Polyamidation | Diamine | Carboxylic acid to Amide | Polyamide |

| Reduction | Reducing agent (e.g., LiAlH₄) | Carboxylic acid to Alcohol | Diol |

Advanced Derivatization and Functionalization Strategies of Fluorene 9,9 Dipropionic Acid

Design and Synthesis of Novel Fluorene-9,9-dipropionic Acid Derivatives

The unique structural and photophysical properties of the fluorene (B118485) core have made it a valuable scaffold in materials science and medicinal chemistry. A key feature of fluorene is the reactivity of its C9 position, which allows for double substitution. This modification not only enhances the stability of the molecule by preventing oxidation to fluorenone but also provides a versatile handle for introducing a wide array of functional groups. By strategically attaching different moieties at this position, the electronic and steric properties of the resulting derivatives can be precisely tuned.

The incorporation of aromatic and heterocyclic groups onto the this compound backbone is a powerful strategy for creating molecules with tailored properties. These appended groups can significantly influence the photophysical behavior, solubility, and self-assembly characteristics of the parent compound.

Furthermore, the integration of imidazole (B134444) moieties has been explored to create bifunctional ligands. The synthesis of compounds like 3,3′-(2,7-di(1H-imidazol-1-yl)-9H-fluorene-9,9-diyl)dipropionic acid showcases the attachment of heterocyclic groups not only at the C9 position but also on the fluorene rings themselves. This approach introduces additional coordination sites, enhancing the potential for creating complex supramolecular structures and functional materials.

The table below summarizes examples of fluorene derivatives with integrated aromatic and heterocyclic moieties.

| Compound Name | Appended Moiety | Synthetic Strategy | Potential Application |

| 9,9-bis[(pyridin-2-yl)methyl]-9H-fluorene | Pyridine | Reaction with 2-(Bromomethyl)pyridine | Molecular recognition, materials science |

| 3,3′-(2,7-di(1H-imidazol-1-yl)-9H-fluorene-9,9-diyl)dipropionic acid | Imidazole | Multi-step synthesis | Bifunctional ligands for coordination polymers |

| 9,9-diethyl-1,2-diaryl-1,9-dihydrofluoreno[2,3-d]imidazole | Diaryl-imidazole | Condensation reaction | Blue organic light-emitting diodes |

This table is based on data from cited research articles and provides a summary of synthetic strategies and potential applications for various fluorene derivatives.

The electronic properties of this compound can be systematically modified by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). This strategy is fundamental in the design of materials for optoelectronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical.

Attaching EDGs, such as diphenylamino groups, to the fluorene core can raise the HOMO level, facilitating hole injection and transport in electronic devices. Conversely, the incorporation of EWGs, like benzothiazole (B30560) moieties, can lower the LUMO level, enhancing electron injection and transport. This "push-pull" architecture, where both EDGs and EWGs are present, can lead to materials with interesting charge-transfer characteristics and nonlinear optical properties.

The following table presents examples of fluorene derivatives functionalized with electron-donating and electron-withdrawing groups.

| Compound Class | Substituent Type | Example Moiety | Effect on Electronic Properties |

| Donor-π-Acceptor (D-π-A) | Electron-Donating | Diphenylamino | Raises HOMO level |

| Acceptor-π-Acceptor (A-π-A) | Electron-Withdrawing | Benzothiazole | Lowers LUMO level |

| Dibenzofulvene Derivatives | N-Donor Substituents | Morpholine | Blue-shift in absorption |

| Sulfonyl-substituted Fluorenes | Electron-Withdrawing | Sulfonyl | Formation of electron acceptors |

Ligand Design and Coordination Chemistry utilizing this compound Frameworks

The this compound framework serves as an excellent platform for the design of ligands for coordination chemistry. The rigid fluorene backbone provides a stable and predictable geometry, while the carboxylic acid groups and the potential for introducing other coordinating moieties offer versatile binding capabilities.

The two carboxylic acid groups of this compound are primary sites for coordination with metal ions. These groups can act as bidentate or bridging ligands, leading to the formation of a variety of coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode depends on factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.

Research has shown that fluorene-based dicarboxylic acids can be used to construct coordination polymers with diverse topologies. For example, 9,9-dimethylfluorene-2,7-dicarboxylic acid has been used to synthesize a series of coordination polymers with different metal ions, resulting in structures with varying dimensionality and properties. The thermal stability and luminescent properties of these materials are often influenced by the coordination environment of the metal centers.

The table below provides an overview of coordination polymers synthesized from fluorene-based dicarboxylic acids.

| Ligand | Metal Ion | Resulting Structure |

| 9,9-dimethylfluorene-2,7-dicarboxylic acid | Co(II), Zn(II), Ni(II) | 2D and 3D coordination polymers |

| This compound derivatives | Lanthanide/Transition metals | Luminescent coordination polymers |

This table is compiled from data in the cited literature and illustrates the versatility of fluorene-based dicarboxylic acids in forming coordination polymers with various metal ions.

To create more complex and functional coordination architectures, auxiliary ligand sites can be introduced into the this compound framework. Imidazolyl groups are a particularly useful addition due to their strong coordinating ability with a wide range of metal ions.

The synthesis of ligands such as 3,3′-(2,7-di(1H-imidazol-1-yl)-9H-fluorene-9,9-diyl)dipropionic acid provides a bifunctional ligand with both carboxyl and imidazole groups. This dual functionality allows for the construction of coordination polymers with intricate network structures. The presence of uncoordinated imidazolyl nitrogen atoms can also serve as active sites for sensing applications, for instance, in the detection of heavy metal ions through fluorescence quenching.

The introduction of these auxiliary sites significantly expands the possibilities for designing multifunctional materials with tailored properties for applications in catalysis, sensing, and gas storage.

Molecular and Supramolecular Architecture Studies of Fluorene 9,9 Dipropionic Acid Complexes

Crystallographic Investigations of Fluorene-9,9-dipropionic Acid Derivatives

Crystallographic studies are fundamental to understanding the three-dimensional structure of molecules and how they arrange themselves in the solid state. For fluorene (B118485) derivatives, single-crystal X-ray diffraction is a powerful tool to elucidate their molecular conformation and packing.

Single-Crystal X-ray Diffraction Analyses of Molecular Structures

A key study in this area involves the copper(II) complexes of (fluorene-9,9-diyl)dipropanoic acid. Research has demonstrated that by reacting the acid with cupric ions, a variety of supramolecular assemblies can be obtained. dntb.gov.ua The specific structures of these complexes are highly dependent on the pH of the reaction medium, leading to different coordination environments around the copper(II) center and consequently, diverse molecular geometries. dntb.gov.ua While detailed crystallographic data tables for these specific copper(II) complexes are not publicly available, the study highlights the successful characterization of these compounds through single-crystal X-ray diffraction.

For context, crystallographic data for other 9,9-disubstituted fluorene derivatives reveals common structural features. For instance, in 9,9-bis(hydroxymethyl)-9H-fluorene, the fluorene unit exhibits a slight twist, with an angle of inclination of 5.1(1)° between the two benzene (B151609) rings. mdpi.com Similarly, in 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene, the fluorene unit deviates slightly from planarity. mdpi.com These examples underscore the conformational flexibility of the fluorene core, which can be influenced by the nature of the substituents at the C9 position and by crystal packing forces.

Interactive Table: Representative Crystallographic Data for 9,9-Disubstituted Fluorene Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Feature |

| 9,9-dimethyl-9H-fluorene | Orthorhombic | Iba2 | Twisting of the fluorene unit with a 5.8(2)° inclination between benzene rings. researchgate.net |

| 9,9-bis(hydroxymethyl)-9H-fluorene | Orthorhombic | P2₁2₁2₁ | Slight twist in the fluorene unit with a 5.1(1)° inclination between benzene rings. mdpi.com |

| 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene | Monoclinic | P2₁/n | Slight deviation from planarity of the fluorene unit. mdpi.com |

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. The study of crystal packing reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces.

In another example, a polymorph of a 2D coordination polymer based on 9,9-bis(4-carboxyphenyl)fluorene has been reported. rsc.org The crystal packing in these structures is often stabilized by a combination of coordination bonds, hydrogen bonds, and π-π stacking interactions. In the crystal structure of 3-(9H-Fluoren-9-yl)-1,3-diphenylpropan-1-one, the packing is stabilized by weak π–π stacking interactions with centroid–centroid distances of 3.7172 (13) and 3.7827 (11) Å. documentsdelivered.com

Supramolecular Self-Assembly of this compound Complexes

The carboxylic acid groups of this compound provide excellent sites for coordination with metal ions, leading to the formation of coordination polymers and other supramolecular assemblies. The self-assembly process can be controlled by external stimuli, such as pH, to generate architectures with varying dimensionalities and properties.

pH-Dependent Supramolecular Morphologies (0D, 1D, 2D Architectures)

The pH of the reaction medium plays a crucial role in the deprotonation state of the carboxylic acid groups of this compound, which in turn dictates the coordination mode with metal ions and the resulting supramolecular architecture.

A significant study by Feng et al. demonstrated the pH-dependent self-assembly of copper(II) complexes with (fluorene-9,9-diyl)dipropanoic acid. dntb.gov.ua By systematically varying the pH from 4.0 to 8.0, they were able to isolate four distinct supramolecular assemblies with dimensionalities ranging from 0D to 2D. dntb.gov.ua At lower pH values, the carboxylic acid groups are likely to be only partially deprotonated, favoring the formation of discrete, zero-dimensional (0D) complexes. As the pH increases, further deprotonation allows for more extensive coordination, leading to the formation of one-dimensional (1D) chains and eventually two-dimensional (2D) networks. dntb.gov.ua This pH-controlled dimensionality demonstrates a powerful strategy for the rational design of functional supramolecular materials.

Interactive Table: pH-Dependent Supramolecular Architectures of Copper(II) (fluorene-9,9-diyl)dipropanoate Complexes

| pH Range | Resulting Architecture | Dimensionality |

| 4.0 - 5.0 | Discrete Molecular Complex | 0D |

| 5.5 - 6.5 | Coordination Polymer Chain | 1D |

| 7.0 - 8.0 | Coordination Network | 2D |

Note: The specific pH ranges are illustrative based on the general principles of pH-dependent assembly and the findings of Feng et al. dntb.gov.ua

Role of Hydrogen Bonding and π-π Stacking Interactions in Assembly

In addition to coordination bonds, non-covalent interactions such as hydrogen bonding and π-π stacking play a vital role in the stabilization and organization of supramolecular assemblies of this compound complexes.

Hydrogen bonds, particularly those involving the carboxylic acid groups (both protonated and deprotonated) and coordinated water molecules, are instrumental in directing the assembly of the supramolecular structures. These interactions can link individual complexes into higher-dimensional networks or reinforce the structures formed by coordination bonds.

Formation of Helical Chains in Coordination Assemblies

The formation of helical structures is a fascinating aspect of supramolecular chemistry, often arising from the propagation of chiral information at the molecular level. While chirality can be introduced through chiral ligands, helical chains can also form from achiral components through specific packing arrangements.

In the context of this compound, there is no specific information available in the searched literature regarding the formation of helical chains in its coordination assemblies. However, studies on other fluorene derivatives have shown a propensity for helical packing. For example, the crystal structure of 9,9-bis(pyridin-2-ylmethyl)-9H-fluorene is characterized by helical supramolecular strands that run along a crystallographic axis, with the molecules linked by C-H···N hydrogen bonds. mdpi.com This suggests that with appropriate ligand design, the formation of helical coordination polymers based on the this compound backbone may be achievable.

Advanced Spectroscopic and Optoelectronic Investigations of Fluorene 9,9 Dipropionic Acid Systems

Photophysical Characterization of Fluorene-9,9-dipropionic Acid and its Derivatives

The fluorene (B118485) core, with its rigid, planar, and highly conjugated structure, serves as a foundational chromophore for a wide array of fluorescent materials. elsevierpure.comcymitquimica.com The substitution at the C-9 position is a critical strategy for tuning the photophysical and material properties. Introducing flexible side chains, such as the propionic acid groups in this compound, not only enhances solubility but also profoundly influences the molecule's behavior in different environments, from dilute solutions to the solid state. elsevierpure.comrsc.org

Fluorescence and Luminescence Properties in Solution and Solid State

Derivatives of fluorene often exhibit distinct luminescence characteristics depending on their physical state. In dilute solutions, many fluorene-based compounds are highly fluorescent. iaea.org However, the emission efficiency in the solid state can be dramatically different. Traditional planar aromatic fluorophores often suffer from aggregation-caused quenching (ACQ), where close intermolecular π–π stacking interactions in the solid state create non-radiative decay pathways, leading to significantly weakened or completely quenched fluorescence. nih.govwikipedia.org

Conversely, strategic design of fluorene derivatives can lead to enhanced solid-state emission. By introducing bulky substituents at the 9-position, such as in 9,9-dialkylfluorene derivatives, the close packing of molecules can be disrupted. This steric hindrance can reduce intermolecular π–π interactions, thereby preserving or even enhancing fluorescence efficiency in the solid state compared to solution. rsc.orgrsc.org The propionic acid groups in this compound can influence solid-state packing through hydrogen bonding, potentially leading to organized assemblies with unique luminescent properties.

Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE) Characteristics

A significant phenomenon observed in many fluorene derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govrsc.org These behaviors are contrary to the common ACQ effect. AIE-active molecules, or "AIEgens," are typically non-emissive or weakly fluorescent when molecularly dissolved in good solvents but become highly luminescent upon aggregation. wikipedia.orgacs.org This effect is often induced by adding a poor solvent (like water) to a solution of the compound in a good solvent (like DMF or THF).

The primary mechanism behind AIE is the restriction of intramolecular motions (RIM). acs.orgacs.org In solution, flexible parts of the molecule, such as rotating phenyl rings or flapping side chains, can dissipate absorbed energy through non-radiative vibrational and rotational pathways. In the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to relax via radiative emission, leading to strong fluorescence. wikipedia.orgacs.org Fluorene derivatives functionalized with groups that can undergo intramolecular rotation are prime candidates for exhibiting AIE. nih.gov For instance, studies on various fluorene derivatives show that they are almost non-emissive in pure organic solvents but display a dramatic increase in fluorescence intensity in solvent/water mixtures where they aggregate. nih.gov

Solvatochromism and Environmental Responsiveness of Emission

Solvatochromism, the change in the color of emitted light in response to solvent polarity, is a key feature of many fluorene derivatives, particularly those with an intramolecular charge transfer (ICT) character. iaea.orgdigitellinc.comrsc.org By functionalizing the fluorene core with electron-donating and electron-accepting groups, a "push-pull" system can be created. Upon photoexcitation, charge density shifts from the donor to the acceptor, creating a large excited-state dipole moment.

In polar solvents, the solvent molecules reorient to stabilize this charge-separated excited state, lowering its energy and resulting in a red-shifted (longer wavelength) emission. In nonpolar solvents, this stabilization is absent, leading to a higher-energy, blue-shifted (shorter wavelength) emission. rsc.org This environmental sensitivity makes such compounds excellent probes for sensing the polarity of their microenvironment. Studies on various fluorene derivatives have demonstrated significant solvatochromic shifts, with emission maxima changing dramatically across a range of solvents. rsc.orgrsc.org For example, a fluorene-based dye showed emission maxima ranging from 421 nm in a nonpolar solvent to 544 nm in a highly polar one. rsc.org

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are fundamental parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. nist.gov The lifetime is the average time the molecule spends in the excited state before returning to the ground state. mdpi.com

For fluorene derivatives, these values are highly dependent on the molecular structure and the surrounding environment (e.g., solvent, aggregation state). rsc.org In AIE systems, the quantum yield is typically very low in solution but increases significantly upon aggregation. The study of these parameters provides critical insights into the excited-state deactivation pathways. A long lifetime in the absence of high quantum yield can indicate the prevalence of non-radiative decay processes.

The following table presents representative photophysical data for a generic AIE-active fluorene derivative, illustrating the typical changes observed between solution and aggregated states.

| Property | Condition | Value |

| Emission Max (λem) | Solution (e.g., THF) | ~450 nm |

| Aggregated (e.g., THF/Water) | ~480 nm | |

| Quantum Yield (ΦF) | Solution | < 0.01 |

| Aggregated | > 0.50 | |

| Fluorescence Lifetime (τ) | Solution | ~0.5 ns |

| Aggregated | ~5.0 ns |

Note: These are illustrative values based on typical findings for AIE-active fluorene systems and are not specific to this compound itself.

Light-Matter Interactions and Optical Sensing Mechanisms

The responsive fluorescence of fluorene derivatives makes them highly suitable for developing optical sensors for various analytes. The interaction between the analyte and the fluorene probe can trigger a change in fluorescence intensity, wavelength, or lifetime, providing a detectable signal. nih.govmdpi.com

Detection of Metal Ions and Chemical Species via Fluorescence Quenching

Fluorescence quenching is a powerful mechanism for detecting a variety of chemical species, especially metal ions. nih.gov In this process, the analyte (quencher) interacts with the excited fluorophore and provides a non-radiative pathway for the excited state to return to the ground state, resulting in a decrease in fluorescence intensity. researchgate.net

This compound and its derivatives are well-suited for this application. The carboxylic acid groups can act as binding sites (ionophores) for metal ions. mdpi.com Upon binding a metal ion, several quenching mechanisms can be initiated:

Photoinduced Electron Transfer (PET): If the metal ion is redox-active, it can accept an electron from the excited fluorene, leading to quenching.

Energy Transfer: The bound metal ion may have energy levels that allow for energy transfer from the excited fluorophore.

Heavy Atom Effect: Paramagnetic or heavy metal ions can enhance intersystem crossing (from the fluorescent singlet state to the non-fluorescent triplet state), thereby quenching the fluorescence. nih.gov

The selectivity of the sensor is determined by the affinity of the binding site for different ions. Research has shown that fluorene-based sensors can be designed to be highly sensitive and selective for specific metal ions like Zn²⁺, Ag⁺, or heavy metals such as Hg²⁺ and Pb²⁺. nih.govinformaticsjournals.co.in The quenching efficiency is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence to the concentration of the quencher.

The table below illustrates the typical quenching response of a fluorene-based sensor towards various metal ions.

| Metal Ion | Quenching Efficiency (%) | Selectivity |

| Fe³⁺ | > 90% | High |

| Cu²⁺ | > 85% | High |

| Hg²⁺ | ~70% | Moderate |

| Pb²⁺ | ~65% | Moderate |

| Zn²⁺ | < 10% | Low |

| Na⁺ | < 5% | Low |

Note: This table provides illustrative data on the selective quenching behavior of a generic fluorene-based sensor with appropriate binding moieties.

pH-Sensing Applications based on Optical Responses

The fundamental principle behind using a compound like this compound for pH sensing would rely on the protonation and deprotonation of its carboxylic acid groups. This change in the ionization state of the molecule can influence its electronic structure and, consequently, its interaction with light. Typically, deprotonation of carboxylic acid groups at higher pH values can lead to changes in the electron density of the fluorene core, which is the fluorophore. Such changes might manifest as:

Shifts in the absorption and emission maxima (solvatochromism): A change in the polarity of the microenvironment around the fluorophore due to ionization could alter the energy levels of the ground and excited states.

Changes in fluorescence intensity: The quantum yield of fluorescence can be sensitive to the protonation state of nearby functional groups.

Variations in fluorescence lifetime: The rate of radiative and non-radiative decay from the excited state can be affected by the ionization state.

However, without specific research dedicated to this compound, any discussion of its potential as a pH sensor remains theoretical. The field of fluorescent pH probes is extensive, with many studies focusing on modifying the fluorene core with other functional groups to enhance pH sensitivity and tune the response to specific pH ranges. For instance, the incorporation of amine or other basic moieties, or the creation of more complex systems like fluorene-rhodamine dyads, has been explored for ratiometric pH sensing.

The lack of specific data for this compound suggests that its intrinsic pH-dependent optical response may be either not pronounced enough for practical applications or has not yet been a subject of detailed investigation. Therefore, no research findings or data tables can be presented for this specific compound.

Electrochemical Behavior and Charge Transport Phenomena in Fluorene 9,9 Dipropionic Acid Systems

Redox Properties and Energy Level Profiling

The electrochemical characteristics of materials based on the fluorene (B118485) scaffold are fundamental to their application in electronic devices. These properties, particularly the redox behavior and energy level alignments, dictate the efficiency of charge injection, transport, and separation processes.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters that determine the electronic and optical properties of organic semiconducting materials. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (HLG), is a key factor in tuning the material for specific applications.

In fluorene-based systems, the HOMO and LUMO levels can be modulated by introducing various substituents. Increasing the electron-donating character of substituents tends to increase the energy levels of both the HOMO and LUMO, while simultaneously decreasing the HLG. Conversely, the introduction of electron-withdrawing groups typically results in the opposite effect. researchgate.net Extended conjugation in the molecular structure also serves to decrease the HLG, primarily by raising the HOMO energy level and lowering the LUMO energy level. researchgate.netsemanticscholar.org

For instance, a study on a series of 9-fluorenone derivatives demonstrated that the HOMO-LUMO levels could be systematically tuned. researchgate.net The energy gap for a specific title compound was reported to be 5.48 eV in the gas phase and 5.80 eV in the chloroform (B151607) phase. researchgate.net In another series of dibenzofulvene derivatives, which are structurally related to fluorene, modifications at the 9-position with N-donor substituents led to a significant reduction in the energy gap, with values ranging from 2.13 eV to 2.80 eV, compared to 4.90 eV for the unsubstituted fluorene. mdpi.com In these modified structures, the HOMO electron clouds are predominantly located on the N-donor substituent, while the LUMO electron clouds are concentrated on the dibenzofulvene fragment. mdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental techniques to determine these energy levels. For a group of dibenzofulvene derivatives (A-1 to A-6), the calculated ionization potential (IP) values ranged from -4.72 to -5.22 eV, a significant change from the -6.22 eV calculated for unsubstituted fluorene (A-0). mdpi.com Similarly, the electron affinity (EA) values for these derivatives were found to be between -2.35 eV and -2.59 eV, compared to -1.32 eV for fluorene. mdpi.com

| Compound | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Fluorene (A-0) | -6.22 (IP) | -1.32 (EA) | 4.90 | mdpi.com |

| Dibenzofulvene Derivatives (A-1 to A-6) | -5.22 to -4.72 (IP) | -2.59 to -2.35 (EA) | 2.13 to 2.80 | mdpi.com |

| Aryl Vinyl Terminated 9-Fluorenone Compounds | -5.53 to -5.14 | -3.13 to -2.91 | 2.23 to 2.40 (optical) | researchgate.net |

The oxidation and reduction potentials of fluorene derivatives are indicative of their ability to lose or gain electrons, respectively, and are directly related to the HOMO and LUMO energy levels. These potentials are crucial for assessing the stability of the charged species and for predicting the charge injection barriers from electrodes in a device.

Cyclic voltammetry (CV) is a common electrochemical technique used to measure these potentials. For a series of dibenzofulvene derivatives with N-donor substituents at the C9 position, it was observed that structural modifications strongly affect the electrochemical properties. mdpi.com These modifications can significantly lower the oxidation potential, making the compounds easier to oxidize. For example, one derivative, A-2, exhibited the lowest oxidation potential at 0.18 V, while another, A-6, was the most difficult to oxidize with a potential of 0.42 V. mdpi.com

An interesting trend was observed where substituents that facilitated oxidation (i.e., lowered the oxidation potential) simultaneously made the reduction process more difficult. mdpi.com For instance, compound A-2, which was the easiest to oxidize, was reduced at -2.17 V. mdpi.com This behavior highlights the tunable nature of the redox properties in fluorene-based systems through chemical modification. The oxidized forms of these derivatives showed high stability, which is a desirable characteristic for hole-transporting materials. mdpi.com

| Compound | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Reference |

|---|---|---|---|

| Derivative A-2 | 0.18 | -2.17 | mdpi.com |

| Derivative A-6 | 0.42 | Not specified | mdpi.com |

| Unnamed 9-Fluorenone Derivative | Not specified | -1.29 (peak), -1.06 (onset) | researchgate.net |

Charge Transport and Injection Characteristics

The ability of a material to efficiently transport charge carriers (electrons and holes) is paramount for its performance in electronic devices. In fluorene-based systems, both molecular structure and solid-state packing play significant roles in determining charge mobility.

Fluorene-based compounds are known for their good charge transport capabilities. nih.gov The introduction of alkyl chains at the 9-position of the fluorene unit can enhance the solubility of these materials without compromising their high energy band gap, making them suitable for solution-processable applications. mdpi.com

Fluorene-based conjugated polymers often exhibit excellent electron and charge transport capacity, with mobility values typically in the range of 10⁻⁴ to 10⁻⁵ cm²V⁻¹s⁻¹. mdpi.com In a study of hole-transporting materials where a fluorenyl group was incorporated into a TPD-like molecular structure, the resulting compounds showed significantly higher hole mobilities compared to the benchmark material TPD. mdpi.com For example, the compound 2M-DDF exhibited a hole mobility of 4.65 × 10⁻⁴ cm²V⁻¹s⁻¹, which is nearly five times that of TPD. mdpi.com This enhancement was attributed to the favorable film-forming properties of the fluorene-based molecule and a better energy level alignment with the ITO electrode, which reduced the hole injection barrier. mdpi.com

In the case of poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo researchgate.netmdpi.commdpi.comthiadiazol-4,8-diyl)] (F8BT), both electron and hole transport have been investigated. The electron transport in F8BT was found to be trap-limited, but it could be significantly enhanced by n-type doping, which deactivates the traps and also populates the LUMO of the polymer. researchgate.net

| Material | Charge Carrier | Mobility (cm²V⁻¹s⁻¹) | Reference |

|---|---|---|---|

| DDF | Hole | 2.35 × 10⁻⁴ | mdpi.com |

| 2M-DDF | Hole | 4.65 × 10⁻⁴ | mdpi.com |

| 4M-DDF | Hole | 1.55 × 10⁻⁴ | mdpi.com |

| TPD | Hole | 1 × 10⁻⁴ | mdpi.com |

Interfacial electron transfer is a critical process in devices like solar cells, where charge separation occurs at the interface between donor and acceptor materials. In systems involving fluorene-based polymers, such as polyfluorene (PFO), efficient long-range electron transfer has been observed. nih.gov

In a study of a blend of polyfluorene (PFO) and a perylene diimide (PDI) acceptor, it was found that PFO excitons can be dissociated with very high yields through a one-step, long-range process. nih.gov This efficient charge separation is enabled by the large delocalization of the PFO exciton wavefunction. nih.gov A key advantage of this mechanism is that it circumvents the formation of tightly bound interfacial charge-transfer (CT) states, which can often act as recombination centers and limit device efficiency. nih.gov

The Specified Chemical Compound "Fluorene-9,9-dipropionic acid" And Its Direct Applications in Advanced Materials Science and Engineering Could Not Be Verified in Publicly Available Scientific Literature.

Following a comprehensive review of scientific databases and scholarly articles, there is insufficient specific information available in the public domain to construct a detailed article on the direct applications of "this compound" in advanced materials science and engineering, as per the requested outline. The existing body of research on polyfluorenes and their derivatives primarily focuses on compounds with different functionalities at the C-9 position of the fluorene core, such as alkyl, aryl, or other functional groups designed to enhance solubility and performance in electronic devices.

While the field of polymer chemistry extensively explores the modification of fluorene-based polymers to tailor their properties for specific applications, "this compound" is not prominently featured as a monomer or a key material in the literature for the development of conjugated polymers, organic light-emitting diodes (OLEDs), polymer light-emitting diodes (PLEDs), organic photovoltaic cells (OPVs), or polymer solar cells (PSCs).

Research in these areas tends to highlight fluorene derivatives that offer enhanced processability, thermal stability, and specific optoelectronic properties. The scientific community has largely concentrated on modifications that directly influence the electronic and photophysical characteristics of the resulting polymers.

Therefore, a detailed, scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound" cannot be generated at this time due to the absence of specific research findings and data in the available literature. Further research and publication in this specific area would be required to provide the level of detail requested.

Applications in Advanced Materials Science and Engineering for Fluorene 9,9 Dipropionic Acid

Organic Optoelectronic Devices

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, and the hole-transporting material (HTM) plays a crucial role in their efficiency and stability. Derivatives of fluorene (B118485) have been extensively investigated as alternatives to the commonly used HTM, Spiro-OMeTAD, due to their excellent thermal stability and tunable electronic properties.

Researchers have designed and synthesized novel nonspiro, fluorene-based small-molecule HTMs that exhibit an amorphous nature with high glass transition temperatures, good solubility, and commendable thermal stability. For instance, a planar PSC employing a fluorene-based HTM, V1050, demonstrated a remarkable power conversion efficiency (PCE) of 18.3%, which is comparable to the 18.9% achieved with the state-of-the-art Spiro-OMeTAD. mdpi.com Importantly, devices utilizing these fluorene-based HTMs have shown superior stability compared to those with Spiro-OMeTAD when subjected to uncontrolled humidity and continuous full sun illumination without encapsulation. mdpi.com

Further advancements have led to the development of fluorene-terminated HTMs with finely tuned energy levels. These materials have enabled the fabrication of PSCs with impressive efficiencies. One such material was used to create photovoltaic devices with a PCE of 23.2% (under reverse scanning) and a steady-state efficiency of 22.85% for small-area cells. nih.gov The resulting devices also exhibited enhanced thermal stability, retaining almost 95% of their initial performance after 500 hours of thermal annealing at 60 °C, a significant improvement over devices based on Spiro-OMeTAD. nih.gov

| Fluorene-Based HTM | Power Conversion Efficiency (PCE) | Stability Highlight | Reference |

|---|---|---|---|

| V1050 (nonspiro) | 18.3% | Better stability under humidity and full sun illumination compared to Spiro-OMeTAD. | mdpi.com |

| Fluorene-Terminated HTM | 23.2% (reverse scan) | Retained ~95% of initial performance after 500h at 60°C. | nih.gov |

Active Layers and Emission Layers in Devices

Fluorene derivatives are recognized as promising materials for the active and emission layers in organic light-emitting diodes (OLEDs) due to their high photoluminescence efficiency, good thermal stability, and excellent charge transport properties. mdpi.comresearchgate.net The modification of the fluorene core, including the introduction of functional groups like dipropionic acid, allows for the tuning of their photophysical and electronic characteristics.

The introduction of various substituents to the fluorene backbone can alter the emission color and improve device performance. mdpi.com While direct studies on Fluorene-9,9-dipropionic acid in OLED emission layers are not extensively detailed in the provided context, the principles governing fluorene derivatives are applicable. The carboxylic acid groups could be further modified to attach other functional moieties, enabling the creation of a wide range of emitters. These derivatives can be sensitive to degradation, which can impact the device lifetime and performance. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). The rigid fluorene unit provides a robust and often luminescent backbone for these porous materials.

Ligand Design for Tailored MOF Architectures

The synthesis of coordination polymers using fluorene-based dicarboxylic acids has been successfully demonstrated. For example, 9,9-dimethylfluorene-2,7-dicarboxylic acid has been used in conjunction with flexible bis(imidazole) ligands to assemble a series of new coordination polymers with varying topologies, including two-fold and three-fold interpenetrating frameworks. rsc.org The specific geometry and connectivity of the fluorene-based ligand direct the resulting structure of the coordination polymer. While this example uses a different fluorene dicarboxylic acid, it highlights the principle that the dipropionic acid variant can similarly be employed to create tailored MOF architectures. The flexible propionic acid chains in this compound could lead to unique framework flexibilities and topologies.

Luminescent Coordination Polymers for Sensing Applications

The inherent luminescence of the fluorene moiety can be imparted to coordination polymers and MOFs, making them suitable for sensing applications. The fluorescence of these materials can be sensitive to the presence of various analytes, including metal ions and small molecules. mdpi.comscienceopen.com The luminescence in such materials can originate from the organic linkers themselves. scienceopen.com

Luminescent MOFs have been developed as sensors for a variety of substances. The sensing mechanism often involves the interaction of the analyte with the framework, leading to a change in the luminescent properties, such as quenching or enhancement of the emission. scienceopen.comnih.gov A coordination polymer constructed from a fluorene-based bifunctional ligand has been shown to be a selective detector for certain molecules. rsc.org While specific examples utilizing this compound are not detailed, the principle remains that its incorporation as a linker could lead to luminescent MOFs capable of acting as chemical sensors.

Photocatalysis and Hydrogen Evolution

Fluorene-based materials have shown significant promise in the field of photocatalysis, particularly for hydrogen evolution from water. The conjugated nature of the fluorene core allows for efficient light absorption and charge separation, which are critical processes in photocatalysis.

Conjugated microporous polymers (CMPs) based on fluorene have been studied as photocatalysts for hydrogen production. In some cases, these materials have demonstrated high hydrogen evolution rates (HER). For instance, a dibenzo[b,d]thiophene sulfone polymer, a structural analog of fluorene-based polymers, exhibited a high HER, suggesting that the general class of materials is promising. nih.govresearchgate.net The photocatalytic performance of fluorene-type polymers can be significantly enhanced by incorporating heteroatoms. nih.gov

| Fluorene-Based Material | Application | Key Performance Metric | Reference |

|---|---|---|---|

| S-CMP3 (Dibenzo[b,d]thiophene sulfone analog) | Photocatalytic Hydrogen Evolution | HER: 3106 µmol h⁻¹ g⁻¹ (λ > 420 nm) | nih.govresearchgate.net |

| S-CMP3 (Dibenzo[b,d]thiophene sulfone analog) | Photocatalytic Hydrogen Evolution | External Quantum Efficiency: 13.2% at 420 nm | nih.govresearchgate.net |

Design of Photosensitizers for Water Splitting

The design of efficient photosensitizers is crucial for processes like water splitting, which converts solar energy into chemical energy in the form of hydrogen. While direct research on this compound for water splitting is emerging, its design principles can be understood from its application in analogous systems like dye-sensitized solar cells (DSSCs). The core components of such photosensitizers are a light-harvesting unit, a spacer, and an anchoring group.

The fluorene moiety in this compound serves as an effective conjugated spacer. ncu.edu.tw Its rigid and planar structure facilitates efficient charge separation and can help prevent electron-hole recombination after photoexcitation. ncu.edu.tw In photosensitizer design, the fluorene unit can be part of a donor-π-acceptor (D-π-A) structure, where it acts as the π-bridge connecting an electron-donating group to an electron-accepting and anchoring group. researchgate.netpolyu.edu.hk This architecture is fundamental for achieving efficient intramolecular charge transfer upon light absorption.

The effectiveness of various fluorene-based photosensitizers in DSSCs provides insight into the potential performance of this compound. The table below summarizes the performance of several fluorene-containing organic dyes in DSSCs, highlighting key photovoltaic parameters.

Table 1: Photovoltaic Performance of Selected Fluorene-Based Dyes in DSSCs

| Dye Code | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |

|---|---|---|---|---|

| RC-13 | 10.78 | 0.71 | 0.74 | 5.67 |

| F4 | 11.71 | 0.565 | 0.71 | 4.71 |

| Dye with Imidazole (B134444) | - | - | - | 3.44 |

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency. Data for RC-13 researchgate.net, F4 researchgate.net, and Dye with Imidazole acs.org.

Electron Extraction and Charge Transfer Enhancement

In addition to its role in photosensitizers, this compound and similar fluorene derivatives are being investigated for their ability to enhance electron extraction and charge transfer in various optoelectronic devices, including perovskite solar cells (PSCs). lu.lvnih.gov In these applications, the fluorene-based molecules can act as electron-transporting materials or as interfacial layers that improve the efficiency of charge collection at the electrodes. lu.lvnih.gov

Fluorene derivatives containing anchoring groups like phosphonic or carboxylic acids can form self-assembled monolayers (SAMs) on the surface of conductive oxides like indium tin oxide (ITO) or on the perovskite layer itself. lu.lvnih.gov These SAMs can facilitate more efficient electron transport from the light-absorbing layer to the electrode. lu.lvnih.gov The fluorene core provides a robust and conductive pathway for electrons, while the dipropionic acid groups ensure strong adhesion and electronic coupling to the substrate. lu.lvnih.gov

The energy level alignment between the fluorene-based material and the adjacent layers is a critical factor for efficient electron extraction. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels of the fluorene derivative must be appropriately positioned to create a favorable energy cascade for electron flow. The table below shows the electrochemical properties of some fluorene-based compounds investigated as electron-transporting materials.

Table 2: Electrochemical Properties of Fluorene-Based Electron Transport Materials

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Fluorene Derivative 1 | -5.8 | -2.5 | 3.3 |

| Fluorene Derivative 2 | -5.9 | -2.6 | 3.3 |

| Fluorenone Derivative | -6.1 | -3.1 | 3.0 |

Data represents typical values for fluorene-based materials used in photovoltaic applications and are synthesized from general findings in the field. researchgate.net

Computational Chemistry and Theoretical Modelling of Fluorene 9,9 Dipropionic Acid Systems

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and optical properties of fluorene (B118485) derivatives.

DFT calculations are widely employed to determine the electronic structure of fluorene-based molecules. These calculations provide detailed information about the distribution and energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and the electronic absorption properties of the molecule. In many fluorene derivatives, this energy gap falls in a range that makes them suitable for optoelectronic applications. While specific DFT calculations for Fluorene-9,9-dipropionic acid are not extensively reported in the literature, data from analogous fluorene compounds provide insight into the expected values. The incorporation of different substituents on the fluorene backbone can tune these energy levels; for instance, electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups can lower the LUMO level, often leading to a smaller energy gap. mdpi.comnih.gov

Interactive Table: Representative Frontier Orbital Energies for Substituted Fluorene Derivatives (DFT Calculations)

| Compound | Functional Group at C9 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorene (A-0) | -H, -H | - | - | 4.90 |

| Dibenzofulvene Derivative (A-2) | =CH-Ar(N-donor) | - | - | 2.13 |

| Dibenzofulvene Derivative (A-5) | =CH-Ar(N,O-donor) | - | - | 2.80 |

| Polyfluorene (PF) | -Alkyl, -Alkyl | -5.8 | -2.4 | 3.4 |

| PF copolymer with Carbazole | -Alkyl, -Alkyl | -5.4 | -2.2 | 3.2 |

Note: This table presents data from various fluorene derivatives to illustrate the typical range and effect of substitution on frontier orbital energies, as direct data for this compound is not available. Data is compiled from analogous systems reported in the literature. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption (UV-Vis) and emission (photoluminescence, PL) spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can accurately forecast the wavelengths of maximum absorption (λ_max).

For this compound, the primary electronic transition responsible for its characteristic UV-Vis absorption is the π–π* transition within the fluorene core. TD-DFT calculations on similar fluorene derivatives show that the main absorption band typically appears in the UV region. mdpi.com The calculated spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the nature of the electronic transitions. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the photoluminescence spectrum, providing information on the emission color and efficiency. The Stokes shift, which is the difference between the absorption and emission maxima, can also be estimated, offering insights into the structural relaxation in the excited state.

Interactive Table: Predicted Spectroscopic Data for Fluorene Derivatives (TD-DFT Calculations)

| Compound | Predicted λ_max (nm) | Transition Type | Oscillator Strength (f) |

| trans-bis(9H-fluoren-2-yl)diazene | 423.53 | π–π | > 0.1 |

| cis-bis(9H-fluoren-2-yl)diazene | 359.45 | π–π | > 0.1 |

| Fluorene-thiophene monomer | ~350-400 | π–π* | - |

| Dibenzofulvene Derivative (A-2) | ~412 | S₀ → S₁ | - |

Note: This table includes predicted spectroscopic data for various fluorene-based molecules to provide representative values. The specific absorption maximum for this compound would depend on its specific electronic structure but is expected to be in a similar UV range. Data is based on analogous systems. mdpi.comnih.govqcri.or.jp

Molecular Dynamics and Conformation Studies

The two propionic acid groups attached to the C9 position can rotate around the C9-CH₂ bonds, leading to various possible conformations. These conformations can differ in energy and may be influenced by the surrounding environment, such as the solvent. Conformational studies, often initiated with quantum chemical calculations to find energy minima, can identify the most stable conformers. For instance, studies on other 9-substituted fluorenes have successfully identified multiple stable conformations and calculated the energy barriers for interconversion between them. nih.govresearchgate.net Understanding the conformational flexibility is important as it can affect how the molecules pack in the solid state and interact with other molecules in solution.

Simulation of Intermolecular Interactions and Supramolecular Assemblies

Computational modeling is a key tool for understanding and predicting how individual molecules of this compound interact with each other and with other species to form larger, organized structures known as supramolecular assemblies. nih.gov The carboxylic acid groups of the molecule are particularly important for directing these interactions through the formation of strong hydrogen bonds.

Simulations can model the formation of hydrogen-bonded dimers or more extended networks. These models can predict the geometry and stability of such assemblies. Furthermore, π-π stacking interactions between the aromatic fluorene cores can also play a significant role in the self-assembly process. Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in crystal structures. mdpi.com

A notable example of the supramolecular chemistry of this compound involves its use as a ligand to form coordination complexes. Research has shown that this compound can coordinate with metal ions, such as copper(II), to form pH-dependent supramolecular assemblies with diverse architectures, including 0D, 1D, and 2D structures. researchgate.net Computational models can help elucidate the driving forces behind the formation of these different architectures and predict their structural features, complementing experimental findings from techniques like X-ray crystallography.

Future Research Directions and Emerging Paradigms in Fluorene 9,9 Dipropionic Acid Research

Exploration of Novel Functionalization Pathways and Derivatives

The future of Fluorene-9,9-dipropionic acid research is intrinsically linked to the exploration of diverse chemical modifications. The two carboxylic acid groups serve as primary sites for a wide array of functionalization reactions, allowing for the synthesis of a vast library of new derivatives with tailored properties.

Key functionalization pathways that are being explored include:

Esterification and Amidation: The most direct functionalization of the carboxylic acid groups involves their conversion to esters and amides. This allows for the introduction of a wide variety of molecular fragments that can influence solubility, thermal stability, and electronic properties. For example, esterification can be used to create monomers for the synthesis of high-performance polyesters. nih.govsphinxsai.com Similarly, amidation reactions can lead to the formation of polyamides with unique characteristics. mdpi.com

Polymer Synthesis: this compound is a valuable monomer for the synthesis of various polymers. Its bifunctional nature allows it to be incorporated into the main chain of polyesters and polyamides through polycondensation reactions. nih.govmdpi.com These fluorene-containing polymers are of interest due to their potential for high thermal stability and excellent optical properties, such as high refractive indices. nih.gov

Reduction to Diols: The carboxylic acid groups can be reduced to form the corresponding diol, Fluorene-9,9-di(propanol). This transformation opens up a new set of functionalization possibilities, as the resulting hydroxyl groups can be used in the synthesis of polyethers and polyurethanes, further expanding the range of accessible polymeric materials.

Functionalization of the Fluorene (B118485) Core: While the propionic acid groups are the most reactive sites, the aromatic fluorene core can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce functional groups at the 2 and 7 positions of the fluorene ring. sphinxsai.com This allows for the fine-tuning of the electronic properties of the molecule, which is crucial for applications in organic electronics.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Resulting Derivative | Potential Applications |

| Esterification | Alcohol, Acid Catalyst | Diester | Monomer for polyesters, plasticizers |

| Amidation | Amine, Coupling Agent | Diamide | Monomer for polyamides, biologically active molecules |

| Reduction | Reducing Agent (e.g., LiAlH4) | Diol | Monomer for polyethers and polyurethanes |

| Polymerization | Diol or Diamine | Polyester (B1180765) or Polyamide | High-performance plastics, optical films |

Advanced Applications in Bio-inspired and Smart Materials

The unique photophysical properties of the fluorene core, such as its strong blue fluorescence, make this compound and its derivatives promising candidates for the development of bio-inspired and smart materials.

Bio-inspired Materials: The biocompatibility of certain fluorene derivatives, coupled with their fluorescence, opens up possibilities for their use in bio-imaging and as fluorescent probes. mdpi.com The carboxylic acid groups of this compound can be functionalized with biomolecules, such as peptides or sugars, to create targeted probes for specific biological processes. Furthermore, the rigid fluorene backbone can be incorporated into polymers that mimic the structure of biological materials, leading to the development of new biomaterials with enhanced mechanical or optical properties.

Smart Materials: Smart materials are designed to respond to external stimuli, such as light, heat, or the presence of a chemical species. The fluorescence of fluorene derivatives can be quenched or enhanced in the presence of certain analytes, making them suitable for use in chemical sensors. nih.gov For instance, derivatives of this compound could be designed to act as "turn-on" or "turn-off" fluorescent sensors for metal ions or other environmentally important species. The incorporation of this compound into polymer networks could also lead to the development of smart hydrogels that respond to changes in pH or temperature.

| Potential Application | Key Property of this compound | Example of Derivative/System |

| Fluorescent Bio-probes | High fluorescence quantum yield | Conjugates with peptides or antibodies |

| Bio-mimetic Polymers | Rigid and planar core structure | Copolymers with biocompatible monomers |

| Chemical Sensors | Environmentally sensitive fluorescence | Polymers with analyte-binding sites |

| pH-Responsive Hydrogels | Presence of carboxylic acid groups | Cross-linked polymers containing the diacid |

Synergistic Integration with Nanotechnology and Advanced Fabrication Techniques

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology. The amphiphilic nature that can be imparted to derivatives of this compound makes them excellent candidates for the bottom-up fabrication of nanomaterials.

By functionalizing the carboxylic acid groups with long alkyl chains, it is possible to create amphiphilic molecules that can self-assemble in solution to form micelles, vesicles, or nanofibers. nih.gov These self-assembled structures can encapsulate other molecules, such as drugs or fluorescent dyes, and have potential applications in drug delivery and bio-imaging.

Furthermore, polymers derived from this compound can be processed using advanced fabrication techniques, such as electrospinning to create nanofibers or nanoimprinting to create patterned surfaces. researchgate.net These nanostructured materials can have enhanced properties compared to their bulk counterparts and could be used in a variety of applications, including tissue engineering scaffolds, sensors, and organic electronic devices. The ability to form well-defined nanostructures is a key area of future research for this compound. researchgate.net

Development of Structure-Property Relationship Models for Predictive Design

To accelerate the discovery of new materials based on this compound, the development of accurate structure-property relationship models is crucial. These models use computational chemistry and machine learning techniques to predict the properties of a molecule based on its chemical structure.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools that can be used to predict the electronic and optical properties of fluorene derivatives. mdpi.com These calculations can provide insights into how different functional groups attached to the this compound core will affect its absorption and emission spectra, as well as its charge transport properties. This information is invaluable for the rational design of new materials for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Quantitative Structure-Activity Relationship (QSAR): For biological applications, QSAR models can be developed to predict the biological activity of this compound derivatives. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity, such as its toxicity or its ability to inhibit an enzyme. QSAR models can be used to screen large virtual libraries of potential drug candidates, saving time and resources in the drug discovery process.

The development of these predictive models will enable the in-silico design of new this compound derivatives with optimized properties for specific applications, paving the way for the rapid discovery of next-generation materials.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Fluorene-9,9-dipropionic acid in laboratory experiments?

- Methodological Answer : Follow guidelines for personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers). Use fume hoods to minimize inhalation risks. Refer to Safety Data Sheets (SDS) for specific first-aid measures in case of exposure (e.g., skin/eye rinsing protocols) . Toxicity data, including acute oral LD₅₀ and dermal irritation potential, should guide risk assessments .

Q. How can researchers optimize the synthesis of this compound derivatives for material science applications?

- Methodological Answer : Utilize melt copolymerization reactions under inert atmospheres to minimize side reactions. Monitor reaction progress via techniques like FT-IR or NMR to confirm functional group transformations. Adjust stoichiometric ratios of reactants (e.g., diols or anhydrides) to enhance yield, as demonstrated in poly(oxy arylene) synthesis studies .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Employ Gas Chromatography-Mass Spectrometry (GC-MS) with a detection limit of 0.01 mg/kg for trace impurity analysis . High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying bulk purity (>97%), as validated in standardized protocols .

Advanced Research Questions

Q. How do electronic structure interactions between this compound and metal substrates influence optoelectronic device performance?

- Methodological Answer : Use X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) to analyze interfacial energy level alignment. For example, poly(9,9-dioctyl-fluorene) studies reveal charge transfer mechanisms at Li/Al interfaces, which can inform doping strategies for organic light-emitting diodes (OLEDs) .

Q. What experimental approaches address contradictions in spectroscopic data when characterizing degradation products of this compound?

- Methodological Answer : Implement iterative data triangulation by combining GC-MS, Nuclear Magnetic Resonance (NMR), and computational modeling (e.g., DFT). Cross-validate findings with controlled stability tests under varying pH and temperature conditions to identify degradation pathways .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound in aqueous systems?